molecular formula C15H11Cl2N3 B2628090 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477862-04-7

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2628090
CAS No.: 477862-04-7
M. Wt: 304.17
InChI Key: JMYBUGPTWFOBHN-UHFFFAOYSA-N
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Description

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further reactions to introduce the 2-chlorophenylmethyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are commonly employed .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine has been investigated for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine include:

  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 7-chloroquinoline derivatives

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other quinazoline derivatives .

Biological Activity

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline class, known for its diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl2N3C_{15}H_{13}Cl_2N_3 with a molecular weight of approximately 304.18 g/mol. Its structure features a chloro group at the 7-position and a 2-chlorophenylmethyl substituent at the nitrogen atom, which influences its biological interactions.

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Serratia marcescens range from 6 to 12 mg/mL .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus6 - 12
Serratia marcescens6 - 12
Escherichia coliNot specified
Klebsiella pneumoniaNot specified
Pseudomonas aeruginosaNot specified

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The presence of specific substituents on the quinazoline ring significantly affects cytotoxicity; electron-donating groups tend to enhance activity .

The mechanism of action for quinazoline derivatives generally involves interaction with multiple biochemical pathways. These compounds can inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . Additionally, they may act as kinase inhibitors, targeting pathways involved in cell signaling and proliferation .

Case Studies

  • Cytotoxic Evaluation : A study reported that derivatives with aliphatic substituents on the C2 position of the quinazoline ring exhibited higher cytotoxicity against MCF-7 and HeLa cell lines compared to those with phenyl or nitrophenyl groups .
  • Antiviral Potential : Recent investigations into quinazoline derivatives have highlighted their potential as non-covalent inhibitors against viral targets such as SARS-CoV-2 M pro, showcasing their versatility beyond antibacterial and anticancer applications .

Properties

IUPAC Name

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-11-5-6-12-14(7-11)19-9-20-15(12)18-8-10-3-1-2-4-13(10)17/h1-7,9H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYBUGPTWFOBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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